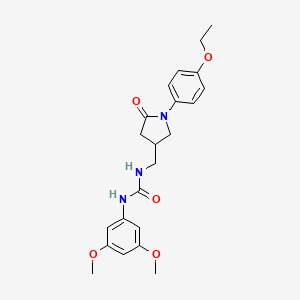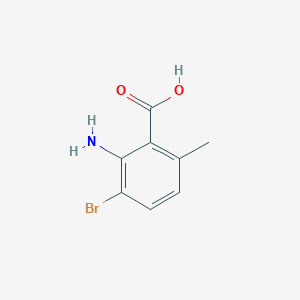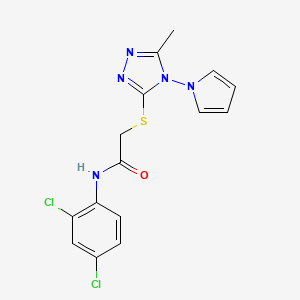![molecular formula C20H20N2O3S B3004162 2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-47-4](/img/structure/B3004162.png)
2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a structurally complex molecule that appears to be derived from a series of reactions involving ketonic Mannich bases, alkylation, and ring closure reactions. The presence of a chromeno[2,3-c]pyrrole core suggests that the compound may exhibit interesting chemical and physical properties, potentially useful in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions to generate a library of compounds, including pyrazolines, pyridines, and benzodiazepines . Another study reported the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which upon dehydration yielded the desired chromeno[2,3-c]pyrrole-3,9-diones . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, with its properties evaluated by quantum chemical calculations . Similarly, the structure of 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its thiophene analogue was elucidated, revealing a planar backbone and specific dihedral angles between the heterocyclic and benzene rings . These studies provide insights into the structural aspects that could be relevant to the compound of interest.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, was shown to react with carbocyclic and heterocyclic 1,3-diketones to afford a range of fused pyranones . The ability to undergo such reactions suggests that the compound may also participate in similar transformations, potentially leading to the formation of novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. The thermodynamic parameters of related compounds indicate exothermic and spontaneous reactions at room temperature . Spectroscopic properties such as NMR, UV-Vis, and FT-IR provide valuable information about the electronic environment and functional groups present in the molecule . Additionally, the intermolecular interactions, such as hydrogen bonding and charge transfer, have been analyzed to understand the stability and reactivity of the compounds .
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-methyl-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-6-7-14-13(11-12)18(23)16-17(15-5-4-10-26-15)22(9-8-21(2)3)20(24)19(16)25-14/h4-7,10-11,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIUFPJSCBPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)

